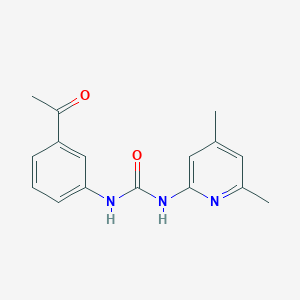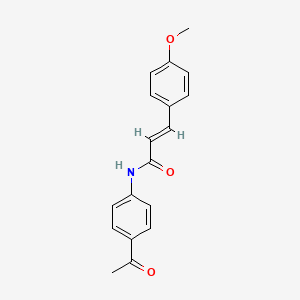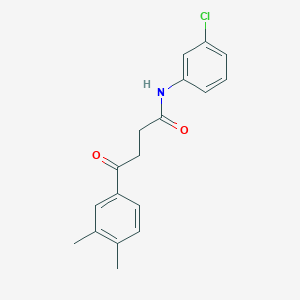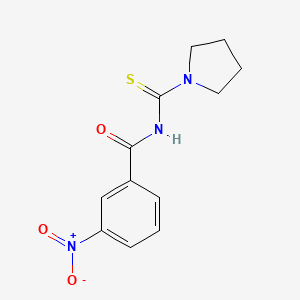![molecular formula C12H14F3NO2S B5700007 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases and phosphatases, and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine inhibits enzymes by binding to the active site of the enzyme and preventing its activity. It has been shown to bind to the ATP-binding site of protein kinases and the catalytic site of phosphatases. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to be a competitive inhibitor of protein kinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of protein kinases such as PKC and MAPK. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of GSK3. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to have neuroprotective effects by inhibiting the activity of PP1 and PP2A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of several enzymes and can be used at low concentrations. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine is also stable and can be stored for long periods of time. However, 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has some limitations for lab experiments. It is a non-specific inhibitor and can inhibit multiple enzymes. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can also have off-target effects and can inhibit enzymes that are not its primary target.
Direcciones Futuras
There are several future directions for the use of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in scientific research. One direction is to investigate the role of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in the regulation of other cellular processes such as autophagy and DNA repair. Another direction is to develop more specific inhibitors of protein kinases and phosphatases using 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a lead compound. Finally, 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be used in the development of new therapies for cancer and neurodegenerative diseases.
Métodos De Síntesis
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the amino group of piperidine using tert-butyloxycarbonyl (BOC) to give BOC-piperidine. The second step involves the introduction of a sulfonyl group to the phenyl ring using trifluoromethanesulfonic anhydride (Tf2O) to give BOC-protected 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine. The final step involves the removal of the BOC group using trifluoroacetic acid (TFA) to give 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine.
Aplicaciones Científicas De Investigación
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been widely used in scientific research as a potent inhibitor of several enzymes. It has been shown to inhibit protein kinases such as protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase 3 (GSK3). 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to inhibit phosphatases such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been used in various studies to investigate the role of these enzymes in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-7-3-2-6-10(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVMMNAYGOPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethylsulfonyl)phenyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)


![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)


![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)